molecular formula C11H15ClN2 B1452609 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine CAS No. 1089610-42-3

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Cat. No.: B1452609
CAS No.: 1089610-42-3
M. Wt: 210.7 g/mol
InChI Key: BFUYUPFVRJUJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine (CAS 1089610-42-3) is a valuable chemical intermediate in pharmaceutical research and development. With a molecular formula of C11H15ClN2 and a molecular weight of 210.70 , this compound features a pyridine ring system substituted with a chlorine atom and a 4-methylpiperidin-1-yl group. This structure makes it a versatile building block for synthesizing more complex molecules, particularly in the exploration of novel therapeutic agents. Scientific literature indicates that analogs of this compound, specifically pyridine derivatives with similar halogen and heterocyclic amine substitutions, have been investigated as potent antagonists of the human TRPV1 (vanilloid receptor 1) . The TRPV1 receptor is a promising target for treating neuropathic and inflammatory pain, and antagonists based on this structural motif have demonstrated excellent antagonism to activators like capsaicin and showed strong analgesic activity in preclinical models . As a key intermediate, researchers can utilize this compound to construct targeted libraries for SAR (Structure-Activity Relationship) studies, especially in optimizing the "C-region" of potential TRPV1 antagonists . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-chloro-2-(4-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-4-7-14(8-5-9)11-10(12)3-2-6-13-11/h2-3,6,9H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYUPFVRJUJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution on 3-Chloropyridine Derivatives

  • Reaction Scheme:
    The primary synthetic route involves reacting 3-chloropyridine derivatives with 4-methylpiperidine under basic conditions. The nucleophilic nitrogen of 4-methylpiperidine attacks the electrophilic carbon at the 2-position of the pyridine ring, displacing a suitable leaving group if present or substituting directly if activated.

  • Typical Conditions:

    • Reagents: 3-chloropyridine or 3-chloro-2-halopyridine, 4-methylpiperidine
    • Base: Often a mild base such as potassium carbonate or triethylamine
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
    • Temperature: Reflux or elevated temperatures (80–120°C)
    • Time: Several hours to overnight reaction times
  • Purification:
    The product is purified by recrystallization or column chromatography to isolate the desired 3-chloro-2-(4-methylpiperidin-1-yl)pyridine with high purity.

This method is efficient for laboratory-scale synthesis and provides moderate to good yields.

Stepwise Synthesis via Intermediate Formation

  • Intermediate Formation:
    Some procedures involve first preparing an intermediate, such as 2-chloropyridine derivatives functionalized at the 3-position, followed by substitution with 4-methylpiperidine.

  • Example:

    • Synthesis of 2-chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine involves reacting 2-chloropyridine with 4-methylpiperidine under reflux, followed by purification steps.
    • Although this compound differs slightly in substitution pattern, similar nucleophilic substitution principles apply for this compound.

Use of Catalytic Coupling Reactions

  • Palladium-Catalyzed Couplings:
    Advanced synthetic routes employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 4-methylpiperidin-1-yl group to the pyridine ring selectively.

  • Typical Conditions:

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
    • Ligands: Phosphine ligands to enhance selectivity
    • Base: Potassium carbonate or cesium carbonate
    • Solvent: DMF, toluene, or dioxane
    • Temperature: 80–110°C
    • Reaction Time: Several hours
  • Advantages:
    This method offers high selectivity and yields, especially for complex or sensitive substrates, and is suitable for scale-up in industrial applications.

Industrial Scale Continuous Flow Synthesis

  • Continuous Flow Reactors:
    Industrial production may utilize continuous flow chemistry to improve reaction control, heat transfer, and scalability.

  • Process Optimization:
    Automated reactors with optimized reaction parameters (temperature, pressure, residence time) enhance yield and purity while reducing reaction times.

Reaction Conditions and Optimization Data

Preparation Method Key Reagents Solvent Temperature (°C) Reaction Time Yield (%) Notes
Direct nucleophilic substitution 3-chloropyridine, 4-methylpiperidine DMF, acetonitrile 80–120 6–24 hours 60–75 Simple setup, moderate yield
Stepwise intermediate synthesis 2-chloropyridine derivatives, 4-methylpiperidine DMF Reflux (~110) 12–24 hours 65–80 Requires intermediate purification
Pd-catalyzed coupling (Buchwald-Hartwig) 3-chloropyridine halide, 4-methylpiperidine, Pd catalyst DMF, toluene 80–110 6–12 hours 80–90 High selectivity and yield
Continuous flow industrial process Same as direct substitution Various Controlled Minutes to hours >85 Scalable, efficient, automated

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include reduced piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Receptor Modulation
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine has been investigated for its ability to modulate various receptors, particularly the serotonin receptor family. Research indicates that derivatives of this compound can act as selective agonists or antagonists for specific serotonin receptor subtypes, which are crucial targets for treating mood disorders, anxiety, and other psychiatric conditions .

2. Cancer Therapeutics
The compound has shown promise in the development of cancer therapeutics. Its structural similarity to known kinase inhibitors positions it as a potential candidate for targeting specific oncogenic pathways. For instance, studies have highlighted the effectiveness of related pyridine derivatives in inhibiting protein kinases associated with various cancers, including gastrointestinal stromal tumors . The ability to inhibit these kinases may provide a therapeutic avenue for patients with resistant forms of cancer.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine ring and the introduction of various substituents on the pyridine core can significantly influence biological activity. For instance:

Modification Effect on Activity
Substitution at the 4-positionEnhances binding affinity to receptors
Variations in piperidine sizeAlters pharmacokinetics and solubility
Introduction of halogensModulates metabolic stability

These insights guide the design of more effective analogs with improved therapeutic profiles.

Case Studies

Case Study 1: TRPV1 Antagonism
A novel study synthesized a radiolabeled vanilloid that incorporates elements similar to this compound. This compound demonstrated enhanced specificity for the human TRPV1 receptor, which is implicated in pain signaling pathways. The findings suggest that modifications to the piperidinyl moiety can significantly impact binding affinity and selectivity .

Case Study 2: Kinase Inhibition
Research focusing on pyrimidinone derivatives that include this compound has shown promising results as SHP2 antagonists. These compounds exhibited potent inhibition of SHP2, a phosphatase involved in cancer progression, indicating their potential utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-Chloro-2-(4-methylpiperidin-1-yl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents Reference
This compound C₁₁H₁₄ClN₂ 209.5 Not reported 43 Cl, 4-methylpiperidinyl
3-Chloro-2-(trifluoromethyl)pyridine (19) C₆H₃ClF₃N 181.5 Not reported Not given Cl, CF₃
3-Chloro-2-(3-nitro-4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyridine (7e) C₂₁H₁₃ClF₆N₂O₂ 498.8 122.1–124.8 71.8 Cl, CF₃, NO₂, O-CF₃-Ph
3-Chloro-2-{4-[(4-chlorophenyl)thio]-3,5-dimethyl-pyrazol-1-yl}-5-(trifluoromethyl)pyridine C₁₇H₁₂Cl₂F₃N₃S 430.3 Not reported Not given Cl, CF₃, Cl-Ph-S, dimethylpyrazole

Key Observations :

  • Synthetic Efficiency : The target compound’s yield (43%) is lower than derivatives with trifluoromethyl or nitro groups (e.g., 71.8% for 7e), likely due to steric hindrance from the piperidine moiety .
  • Thermal Stability : Melting points correlate with molecular complexity. For example, compound 7e (498.8 g/mol) melts at 122–125°C, whereas simpler analogs like 3-Chloro-2-(trifluoromethyl)pyridine (181.5 g/mol) lack reported melting points, suggesting lower crystallinity .
Spectroscopic and Analytical Data
  • ¹H NMR : The target compound’s piperidinyl group generates distinct signals for methyl (δ ~1.0 ppm) and piperidine protons (δ ~2.7–3.0 ppm), as seen in analogs like CHJ02029 . In contrast, trifluoromethyl-substituted pyridines (e.g., compound 19) show deshielded aromatic protons (δ 8.41 ppm) due to electron withdrawal .
  • Mass Spectrometry : The molecular ion peak for 3-Chloro-2-(trifluoromethyl)pyridine is observed at m/z 181 (M⁺), while bulkier analogs like 7e exhibit higher m/z values (e.g., 498.8) .

Biological Activity

3-Chloro-2-(4-methylpiperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chlorine atom and a 4-methylpiperidine moiety, with the molecular formula C12H14ClNC_{12}H_{14}ClN. The unique structure allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the chlorine atom, which can enhance its biological interactions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. These compounds have shown potential in inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that such compounds can effectively interact with specific biological targets involved in cell proliferation and apoptosis pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-2312.43Microtubule destabilization
Compound BHepG24.98Apoptosis induction via caspase activation
This compoundVariousTBDTBD

Antimicrobial Activity

In addition to anticancer properties, compounds containing piperidine and pyridine moieties have been reported to exhibit antimicrobial activities. The structural features of this compound may contribute to its effectiveness against bacterial and fungal pathogens.

The biological activity of this compound is attributed to its ability to bind effectively to certain receptors and influence cellular signaling pathways. This binding can lead to alterations in gene expression related to cell cycle regulation and apoptosis.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : In one study, various derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that some derivatives had promising activity, leading to further exploration of their mechanisms .
  • Molecular Modeling Studies : Computational studies have been conducted to predict the interactions between this compound and its biological targets. These studies help in understanding the pharmacodynamics and optimizing the structure for enhanced activity .

Q & A

Q. Methodological Guidance :

  • Spectroscopy : High-resolution 1H^1H and 13C^{13}C NMR can distinguish between positional isomers. For example, coupling constants (JJ) in aromatic protons (e.g., δ 7.96 ppm, J=3.5HzJ = 3.5 \, \text{Hz}) and splitting patterns help identify substitution patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry. Orthorhombic or monoclinic crystal systems (e.g., space group P212121P2_12_12_1) with refined RR-values (<0.07) ensure structural accuracy .
  • Computational Validation : Density functional theory (DFT) calculations (e.g., Gaussian 09W) can predict bond lengths, angles, and electronic properties, which should align with experimental data to resolve discrepancies .

What strategies are effective for reconciling conflicting biological activity data in pyridine derivatives?

Data Contradiction Analysis :
Discrepancies in biological assays (e.g., antifungal activity) often arise from impurities, solvent effects, or assay conditions. For example:

  • Purity Validation : Ensure ≥99% purity via HPLC and elemental analysis, as impurities (e.g., unreacted intermediates) may skew results .
  • Dose-Response Curves : Compare EC50_{50} values across multiple assays (e.g., broth microdilution vs. agar diffusion) to identify method-dependent variability .
  • Structural Analogues : Test derivatives with incremental modifications (e.g., halogen substitution, piperidinyl methylation) to isolate structure-activity relationships (SAR) .

How does the 4-methylpiperidinyl group influence the electronic and steric properties of pyridine derivatives?

Comparative Reactivity Analysis :
The 4-methylpiperidinyl group introduces steric hindrance and electron-donating effects, altering reactivity compared to simpler substituents (e.g., methyl or chloro groups):

  • Steric Effects : Bulky substituents reduce nucleophilic attack at the adjacent position, as seen in SNAr reactions where competing pathways are suppressed .
  • Electronic Modulation : The piperidinyl nitrogen’s lone pair increases electron density on the pyridine ring, enhancing electrophilic substitution at the 3- and 5-positions. This contrasts with electron-withdrawing groups (e.g., -CF3_3), which deactivate the ring .
  • Solubility : The basic piperidinyl group improves aqueous solubility at acidic pH, critical for in vivo bioavailability studies .

What computational approaches validate the experimental reactivity and stability of this compound?

Q. Advanced Modeling Techniques :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). For example, HOMO-LUMO gaps can indicate susceptibility to electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal cytochrome P450 enzymes), correlating binding affinity with experimental IC50_{50} values .

How can derivatives of this compound be designed to enhance bioactivity while minimizing toxicity?

Q. Structure-Activity Relationship (SAR) Design :

  • Functional Group Addition : Introduce bioisosteres (e.g., trifluoromethyl or boronic acid groups) to improve target binding without increasing toxicity. For example, boronic acids enhance protease inhibition .
  • Toxicity Mitigation : Replace metabolically labile groups (e.g., chlorides) with stable alternatives (e.g., fluorides) to reduce reactive metabolite formation. Comparative toxicity screening using HepG2 cells can identify safer candidates .
  • Prodrug Strategies : Mask the piperidinyl group with acid-labile protectors (e.g., acetyl) to enhance permeability and reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(4-methylpiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.